trans-(3-Fluorocyclobutyl)methamine hydrochloride

Description

The exact mass of the compound (3-Fluorocyclobutyl)methanamine hydrochloride is 139.0564052 g/mol and the complexity rating of the compound is 59.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-(3-Fluorocyclobutyl)methamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(3-Fluorocyclobutyl)methamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

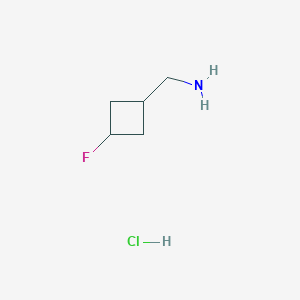

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-fluorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRVCWQDMQZMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523606-29-2 | |

| Record name | Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-fluorocyclobutyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties to drug candidates is relentless. Among the emerging classes of building blocks, fluorinated alicyclic amines have garnered significant attention. This guide focuses on trans-(3-Fluorocyclobutyl)methamine hydrochloride , a versatile building block increasingly utilized in the design of sophisticated therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs).

This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, characterization, applications, and safe handling of trans-(3-Fluorocyclobutyl)methamine hydrochloride. The content is curated to empower researchers and drug development professionals with the knowledge to effectively incorporate this valuable synthon into their discovery pipelines.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties.

CAS Numbers: It is noteworthy that this compound is referenced in chemical supplier databases under two primary CAS numbers: 1260664-80-9 and 1523618-03-2 . Researchers should be aware of both identifiers when sourcing this material.

Molecular Structure:

Figure 1: Chemical structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClFN | [1] |

| Molecular Weight | 139.60 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature | [1] |

The introduction of a fluorine atom onto the cyclobutane ring significantly influences the molecule's electronic properties and conformation. The high electronegativity of fluorine can alter the pKa of the neighboring amine group and create favorable intramolecular interactions, which in turn can affect the binding affinity and metabolic stability of a larger drug molecule.[2][3] The rigid, puckered nature of the cyclobutane ring provides a defined three-dimensional scaffold, which is advantageous in drug design for positioning pharmacophoric elements in a desired orientation.[4]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

Figure 2: Proposed synthetic routes to trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Experimental Protocol: Curtius Rearrangement (Exemplary)

The following protocol is adapted from a similar procedure for the Curtius rearrangement of a fluorinated carboxylic acid using diphenylphosphoryl azide (DPPA), a reagent that allows for a one-pot reaction without the need to isolate the potentially explosive acyl azide intermediate.[5][6]

Step 1: Formation of the Isocyanate Intermediate

-

To a solution of trans-3-fluorocyclobutanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere, add triethylamine (1.1 eq.).

-

Stir the mixture at room temperature and add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acyl azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹). The reaction is typically complete within 2-4 hours.

Step 2: Trapping of the Isocyanate and Deprotection

-

Cool the reaction mixture to room temperature.

-

Add a suitable alcohol, such as benzyl alcohol (1.2 eq.), to trap the isocyanate as a carbamate. The reaction is often exothermic and may require cooling.

-

Stir the mixture until the isocyanate is fully consumed (monitor by IR).

-

The resulting benzyl carbamate can be purified by column chromatography.

-

Deprotection of the carbamate (e.g., by hydrogenolysis for a benzyl carbamate) followed by treatment with hydrochloric acid will yield the final product, trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Causality Behind Experimental Choices:

-

DPPA: This reagent allows for the in situ formation of the acyl azide, which then rearranges to the isocyanate upon heating, thus avoiding the isolation of the potentially hazardous acyl azide.[6]

-

Anhydrous Conditions: The isocyanate intermediate is highly reactive towards water, which would lead to the formation of the corresponding amine and potentially ureas as byproducts.

-

Trapping as a Carbamate: The formation of a stable carbamate allows for purification of the intermediate before the final deprotection step, often leading to a cleaner final product.

Spectroscopic Characterization (Predicted and Representative Data)

Accurate characterization is crucial for confirming the identity and purity of the synthesized material. While experimental spectra for this specific compound are not widely published, the following provides an overview of the expected spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling. The protons on the carbon bearing the fluorine atom will exhibit coupling to fluorine. The methylene protons adjacent to the amine will likely appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the four distinct carbons of the cyclobutane ring and the methylene carbon. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant, and adjacent carbons will exhibit smaller two- and three-bond couplings.

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion may be observed. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen.[7] For this molecule, a prominent fragment would be expected from the loss of the fluorocyclobutyl group.

Infrared (IR) Spectroscopy: As a primary amine hydrochloride, the IR spectrum is expected to show a broad, strong absorption band between 3200 and 2800 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.[8][9] Additionally, N-H bending vibrations are expected in the 1625-1500 cm⁻¹ region.[8][9]

Applications in Drug Discovery

The unique structural and electronic properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride make it an attractive building block in medicinal chemistry.

Role as a Bioisostere and Conformational Scaffolding

The fluorocyclobutyl moiety can serve as a bioisostere for other chemical groups, offering a means to fine-tune the physicochemical properties of a lead compound. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[10]

-

Modulate Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding.[11]

-

Improve Binding Affinity: The polarized C-F bond can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.[10]

The rigid cyclobutane ring restricts the conformational flexibility of the attached aminomethyl group, which can be advantageous in locking the pharmacophore in a bioactive conformation, potentially leading to increased potency and selectivity.[4]

Application in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. The incorporation of rigid, fluorinated building blocks like trans-(3-Fluorocyclobutyl)methamine hydrochloride into the linker can:

-

Optimize Ternary Complex Formation: The defined geometry of the cyclobutane ring can help to achieve the optimal orientation of the two ligands for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Improve Physicochemical Properties: The introduction of the fluorocyclobutyl moiety can enhance the solubility and cell permeability of the PROTAC, which are often challenging properties for these relatively large molecules.[12]

Figure 3: Role of the linker, potentially containing trans-(3-Fluorocyclobutyl)methamine, in PROTAC-mediated protein degradation.

Safety and Handling

Safe handling of all chemical reagents is of utmost importance in a research environment.

Hazard Identification: According to the Safety Data Sheet (SDS) for (3-Fluorocyclobutyl)methanamine hydrochloride, the compound is classified with the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: The following precautions should be taken when handling this compound:[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a valuable and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted cyclobutane scaffold and the electronic influence of a fluorine substituent provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. Its growing application in the design of linkers for PROTACs underscores its potential in the development of next-generation therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to fully exploit the potential of this important chemical entity.

References

- Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

- Wille, U. (2018).

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

- Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry, 5, 100816.

- Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton.

Sources

- 1. aksci.com [aksci.com]

- 2. Synthesis and Physicochemical Properties of Functionalized <i>cis–</i> 2‐((Fluoro)Alkyl)Cyclobutanes [ouci.dntb.gov.ua]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties | CoLab [colab.ws]

- 8. d-nb.info [d-nb.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.se [fishersci.se]

- 12. 1523606-29-2 | (3-Fluorocyclobutyl)methanamine hydrochloride - AiFChem [aifchem.com]

trans-(3-Fluorocyclobutyl)methamine hydrochloride molecular weight

An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a specialized chemical building block of significant interest in modern medicinal chemistry. Primarily categorized as a component for constructing Protein Degraders, its unique structural features—a rigid cyclobutyl scaffold, a strategically placed fluorine atom, and a primary amine handle—make it a valuable tool for developing novel therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, a recommended workflow for analytical characterization, and insights into its application in the field of Targeted Protein Degradation (TPD).

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its key physical and chemical characteristics. trans-(3-Fluorocyclobutyl)methamine hydrochloride is defined by a precise molecular formula and weight, which are critical for accurate experimental design and data interpretation.

Quantitative data for this compound are summarized below. It is crucial to note the existence of multiple CAS numbers in supplier databases, which may reflect different manufacturing batches, registration jurisdictions, or suppliers. Researchers should always verify the CAS number associated with their specific lot.

| Property | Value | Source(s) |

| Molecular Weight | 139.6 g/mol (commonly rounded)[1][2] 139.5989 g/mol (precise)[3][4] | [1][2][3][4] |

| Molecular Formula | C₅H₁₁ClFN | [1][3][4] |

| CAS Number | 1260664-80-9 or 1523618-03-2 | [1][2][3][4][5] |

| IUPAC Name | (3-fluorocyclobutyl)methanamine;hydrochloride | [5] |

| Canonical SMILES | Cl.NC[C@H]1CC1 | [5] |

| InChI Key | RSRVCWQDMQZMET-BPNVWSNHSA-N | [5] |

| Reported Purity | ≥95% | [2][5] |

| Storage | Room Temperature or 2-8°C (Supplier Dependent) | [1][2] |

Structural Significance in Drug Design

The efficacy of this building block stems from the synergistic interplay of its three key structural motifs: the cyclobutyl ring, the fluorine substituent, and the methanamine group.

-

Cyclobutyl Scaffold : Unlike flexible alkyl chains, the cyclobutyl ring provides a conformationally restricted linker element. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and optimizing the spatial orientation of connected pharmacophores.

-

Fluorine Atom : The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In this molecule, the fluorine atom can serve multiple purposes:

-

Metabolic Stability : It can block sites of oxidative metabolism, increasing the compound's half-life.

-

Modulation of Basicity : The electron-withdrawing nature of fluorine lowers the pKa of the nearby amine, which can be critical for tuning a molecule's pharmacokinetic properties (e.g., cell permeability, off-target activity).

-

Binding Interactions : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets.

-

-

Primary Amine (as Hydrochloride Salt) : The aminomethyl group provides a robust and versatile chemical handle for synthetic elaboration. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the free base. It is readily available for standard coupling reactions (e.g., amidation, reductive amination) to append it to other molecular fragments.

This combination makes trans-(3-Fluorocyclobutyl)methamine hydrochloride a valuable component, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where precise control over linker length, rigidity, and vectorality is paramount.

Quality Control: A Self-Validating Analytical Workflow

To ensure experimental reproducibility and integrity, rigorous analytical characterization of the starting material is non-negotiable. The following protocol outlines a standard, self-validating workflow for confirming the identity, purity, and structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride upon receipt.

Experimental Protocol

-

Documentation & Physical Inspection :

-

Log the supplier, lot number, and date of receipt.

-

Visually inspect the material for expected physical appearance (typically a white to off-white solid). Note any inconsistencies.

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS) :

-

Rationale : To rapidly confirm the molecular mass of the free base.

-

Method : Prepare a dilute solution in a suitable solvent (e.g., Methanol/Water).

-

Technique : Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result : A prominent peak at m/z ≈ 118.08, corresponding to the [M+H]⁺ of the free base (C₅H₁₀FN). The molecular weight of the hydrochloride salt is 139.6 g/mol .[1]

-

-

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Rationale : To confirm the chemical structure, connectivity, and critical trans stereochemistry.

-

¹H NMR : Provides information on the number and environment of protons. The splitting patterns will be complex due to the cyclic nature and coupling to fluorine.

-

¹³C NMR : Confirms the presence of the five distinct carbon atoms in the molecule.

-

¹⁹F NMR : Crucial for confirming the presence and environment of the single fluorine atom. It will appear as a single resonance with coupling to adjacent protons.

-

Solvent : D₂O or DMSO-d₆.

-

Expected Result : The integrated peak areas and coupling constants should be consistent with the trans configuration of the fluorocyclobutyl ring.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC) :

-

Rationale : To quantify the purity of the compound and identify any potential impurities.

-

Method : A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like TFA or formic acid.

-

Detection : UV detection (if the molecule has a chromophore, though it is weak for this compound) or, more effectively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Expected Result : A single major peak representing >95% of the total integrated area.

-

References

- trans-(3-Fluorocyclobutyl)methamine hydrochloride, 100 mg.

- TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL | 1523618-03-2 - ChemicalBook.

- trans-(3-fluorocyclobutyl)methamine hydrochloride - CAS:1523618-03-2 - 凯美商城-化学品电商综合服务平台.

- trans-(3-fluorocyclobutyl)methamine hydrochloride - 药物合成砌块- 小分子,大梦想.

- TRANS-(3-FLUOROCYCLOBUTYL)METHAMINE HCL - Fluorochem.

Sources

A Technical Guide to the Structural Elucidation of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS No: 1260664-80-9). As a valued building block in medicinal chemistry, confirming its precise three-dimensional structure, particularly the trans stereochemistry of the cyclobutane ring, is critical for ensuring downstream efficacy and safety in drug development programs. This document moves beyond a simple listing of techniques, offering a rationale for a multi-pronged analytical strategy, detailing causality behind experimental choices, and providing actionable protocols. We will cover essential spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, IR, MS) and the definitive method of single-crystal X-ray crystallography, synthesizing the data to build a self-validating and authoritative structural proof.

Introduction: The Importance of Stereochemical Fidelity

The cyclobutane motif is increasingly utilized in drug design to impart conformational rigidity, improve metabolic stability, and explore novel chemical space. The introduction of a fluorine atom further modulates key physicochemical properties such as lipophilicity and pKa. In this context, (3-Fluorocyclobutyl)methamine serves as a versatile scaffold. However, the non-planar, puckered conformation of the cyclobutane ring gives rise to cis and trans diastereomers.[1] These isomers can possess markedly different biological activities and pharmacokinetic profiles.

Therefore, the unequivocal confirmation of the trans configuration of the fluorine and aminomethyl substituents in trans-(3-Fluorocyclobutyl)methamine hydrochloride is not merely an academic exercise; it is a foundational requirement for its application in rational drug design and GMP (Good Manufacturing Practice) synthesis. This guide outlines the integrated analytical workflow required to achieve this confirmation with the highest degree of scientific rigor.

Compound Properties and Safety

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 1260664-80-9 | |

| Molecular Formula | C₅H₁₀FN · HCl | |

| Molecular Weight | 139.60 g/mol | |

| Appearance | Solid | |

| InChI Key | NEDGZUPNRVBWQP-UHFFFAOYSA-N | |

| Hazard Class | Acute Toxicity 4 (Oral) | |

| Signal Word | Warning |

Safety & Handling: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and ensure work is performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete handling and disposal instructions.

Integrated Strategy for Structure Elucidation

-

Spectroscopy (NMR, IR, MS): To determine the molecular formula, connectivity (which atom is bonded to which), and provide initial evidence for the trans stereochemistry.

-

X-ray Crystallography: To provide definitive, unambiguous proof of the three-dimensional arrangement of atoms in space, confirming the trans configuration and absolute stereochemistry.

The following diagram illustrates this integrated workflow.

Caption: Workflow for the structure elucidation of trans-(3-Fluorocyclobutyl)methamine HCl.

Part I: Spectroscopic Analysis

Spectroscopy provides the foundational data for determining the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of experiments is required.

Expertise & Causality: The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation.[1] This conformational dynamic directly influences the chemical shifts and, most importantly, the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[1] This dihedral angle is different for cis and trans isomers, allowing us to use ³J values to infer the stereochemistry.

Expected Spectral Features:

-

¹H NMR: The spectrum will be complex due to the puckered ring and second-order coupling effects.[2] We expect distinct signals for the methine protons (CHF and CH-CH₂N), the aminomethyl protons (-CH₂NH₃⁺), and the four cyclobutane methylene protons. The key to confirming the trans geometry lies in analyzing the coupling constants between the H1/H3 methine protons and the adjacent H2/H4 methylene protons. In 1,3-disubstituted cyclobutanes, trans isomers generally exhibit smaller vicinal coupling constants compared to their cis counterparts.

-

¹³C NMR: Approximately four distinct signals are expected for the cyclobutane ring carbons, plus one for the aminomethyl carbon. The carbon atom bonded to fluorine (C-F) will appear as a doublet due to ¹JCF coupling, providing unambiguous evidence of the fluorine's location. The chemical shift of unsubstituted cyclobutane is ~22.4 ppm, and substituents will cause shifts from this value.[1]

-

¹⁹F NMR: A single resonance is expected. This signal will be split into a multiplet by coupling to the vicinal protons on the cyclobutane ring, providing further confirmation of its position.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Will establish ¹H-¹H connectivity, confirming which protons are adjacent to each other. This is crucial for assigning the complex multiplets of the ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to the carbon it is directly attached to, allowing for unambiguous assignment of the ¹³C spectrum.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of trans-(3-Fluorocyclobutyl)methamine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides to exchange the acidic NH₃⁺ protons, simplifying the spectrum.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Reference the solvent peak (e.g., D₂O at ~4.79 ppm).

-

1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

1D ¹⁹F Acquisition: Acquire a ¹⁹F spectrum, typically with proton decoupling to confirm the number of fluorine environments, followed by a proton-coupled spectrum to observe H-F couplings.

-

2D Experiments: Acquire standard gCOSY and gHSQC experiments to establish connectivity.

-

Data Processing: Process all spectra using appropriate software. Carefully analyze coupling patterns and constants from the ¹H spectrum to infer stereochemistry.

Mass Spectrometry (MS)

MS provides the molecular weight of the free base and information about its fragmentation, which corroborates the overall structure.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides. In positive ion mode, the instrument will detect the protonated molecule [M+H]⁺, where M is the free base (C₅H₁₀FN). The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of C₅H₁₁FN⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the [M+H]⁺ peak. For C₅H₁₀FN, the free base molecular weight is 103.08 g/mol . The expected [M+H]⁺ peak will be at m/z 104.0874. Compare this with the observed value.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Expertise & Causality: Molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared light, we can identify characteristic vibrations for the amine, C-F, and C-H bonds.

Expected Absorption Bands:

-

~2800-3100 cm⁻¹: N-H stretching from the ammonium group (-NH₃⁺). This is often a broad, strong band.

-

~2900-3000 cm⁻¹: C-H stretching from the cyclobutane and aminomethyl groups.

-

~1500-1600 cm⁻¹: N-H bending (asymmetric) from the ammonium group.

-

~1000-1200 cm⁻¹: C-F stretching. This is typically a strong, characteristic absorption.

Part II: Unambiguous Stereochemistry by X-ray Crystallography

While spectroscopy provides strong evidence, single-crystal X-ray crystallography is the "gold standard" for the absolute determination of molecular structure.[3][4] It provides a definitive 3D map of atomic positions, leaving no ambiguity about the trans configuration.[5]

Expertise & Causality: X-ray crystallography works by diffracting a beam of X-rays off the ordered lattice of atoms in a single crystal.[4] The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule.[4] From this map, the precise coordinates of each atom can be determined, confirming bond lengths, bond angles, and, most critically, the relative spatial arrangement of the fluorine and aminomethyl substituents.

The diagram below illustrates the logical process of determining stereochemistry from crystallographic data.

Caption: From single crystal to unambiguous structural proof via X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth (Critical Step): High-quality single crystals are paramount. This is often the most challenging step.

-

Slowly evaporate a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/isopropanol).

-

Vapor diffusion, where a precipitating solvent slowly diffuses into a solution of the compound, is another common technique.

-

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution & Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The resulting atomic model is then refined to best fit the experimental data.

-

Validation: The final structure is validated using metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Data Synthesis and Final Confirmation

The final step is to synthesize all collected data into a cohesive and self-validating argument.

| Technique | Finding | Implication |

| Mass Spectrometry | Observed [M+H]⁺ at m/z ~104.0874 | Confirms molecular formula of the free base is C₅H₁₀FN. |

| IR Spectroscopy | Absorptions for N-H, C-H, and C-F bonds | Confirms presence of key functional groups. |

| ¹³C & ¹⁹F NMR | Doublet for C-F carbon; single ¹⁹F signal | Confirms the presence of one fluorine atom on the cyclobutane ring. |

| ¹H, COSY, HSQC NMR | Full assignment of protons and carbons | Confirms the C-C and C-H connectivity of the molecule. |

| ¹H NMR Coupling | Analysis of ³JHH values | Provides strong, non-definitive evidence for the trans configuration. |

| X-ray Crystallography | Solved 3D atomic model | Provides unambiguous, definitive proof of the trans stereochemistry. |

References

-

Roberts, J. D., & Sharts, C. M. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. Available at: [Link]

-

Abraham, R. J., & Monasterios, J. R. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

-

Lustig, E., & Ragelis, E. P. (1966). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance. Available at: [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Available at: [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Available at: [Link]

-

University of Alberta. Coupling constants for 1H and 13C NMR. Available at: [Link]

-

Panda, A. D., et al. (2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Available at: [Link]

-

Chem Help ASAP. x-ray crystallography & cocrystals of targets & ligands. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of trans-(3-Fluorocyclobutyl)methamine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and critical considerations for determining the solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document offers a framework for understanding the solubility profile of this specific amine hydrochloride. Given the absence of publicly available solubility data for this compound, this guide focuses on the foundational knowledge and practical steps required to generate and interpret such data. The methodologies described are grounded in established principles of physical chemistry and pharmaceutical sciences to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to inadequate absorption from the site of administration, resulting in sub-therapeutic plasma concentrations.

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry. As an amine hydrochloride, it is a salt formed by the reaction of the basic amine with hydrochloric acid. This conversion to a salt form is a common strategy employed in the pharmaceutical industry to enhance the aqueous solubility of amine-containing compounds[1][2][3]. While this significantly improves its dissolution in aqueous media, a thorough understanding of its solubility in organic solvents is equally crucial for various stages of drug development, including:

-

Synthesis and Purification: Organic solvents are integral to the synthesis, isolation, and purification of active pharmaceutical ingredients (APIs). Knowledge of the API's solubility in different solvents is essential for optimizing reaction conditions, crystallization processes, and removal of impurities[4].

-

Formulation Development: The development of various dosage forms, such as oral solutions, injectables, and topical preparations, often involves the use of organic co-solvents to achieve the desired drug concentration and stability.

-

Analytical Method Development: Accurate quantification of the API in different matrices requires analytical methods like High-Performance Liquid Chromatography (HPLC), which utilize organic solvents in their mobile phases. Understanding the analyte's solubility is key to developing robust and reliable methods.

This guide will delve into the theoretical underpinnings of solubility and provide a detailed experimental protocol for its determination, using trans-(3-Fluorocyclobutyl)methamine hydrochloride as a model compound.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For a salt like trans-(3-Fluorocyclobutyl)methamine hydrochloride, several key factors dictate its solubility in organic solvents:

-

Lattice Energy: In the solid state, the ionic compound is held together by strong electrostatic forces in a crystal lattice. To dissolve, the energy required to overcome this lattice energy must be compensated by the energy released from the solvation of the individual ions by the solvent molecules.

-

Solvent Polarity: Organic solvents can be broadly classified as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can engage in hydrogen bonding. They are generally effective at solvating both the cation (the protonated amine) and the anion (chloride) of the salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating small anions like chloride.

-

Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating ions. Consequently, ionic compounds like amine hydrochlorides are expected to have very low solubility in these solvents[5].

-

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a critical role in solvating the protonated amine and the chloride ion.

-

Molecular Structure of the Solute: The presence of the polar amine hydrochloride group and the relatively non-polar fluorocyclobutyl moiety in trans-(3-Fluorocyclobutyl)methamine hydrochloride results in a molecule with both hydrophilic and lipophilic characteristics.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

trans-(3-Fluorocyclobutyl)methamine hydrochloride (purity >95%)

-

A selection of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of trans-(3-Fluorocyclobutyl)methamine hydrochloride (e.g., 20-50 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Take care not to disturb the solid at the bottom of the vial.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Determine the concentration of trans-(3-Fluorocyclobutyl)methamine hydrochloride in the diluted sample using a validated HPLC method.

-

-

Data Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula:

S (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

-

Illustrative Solubility Data and Interpretation

| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Solubility (mg/mL) | Interpretation |

| Methanol | Polar Protic | 32.7 | > 100 | High solubility due to strong hydrogen bonding and high polarity, effectively solvating both the cation and anion. |

| Ethanol | Polar Protic | 24.5 | 50 - 100 | Good solubility, but slightly lower than methanol due to its lower polarity and increased hydrocarbon character. |

| Isopropanol | Polar Protic | 19.9 | 10 - 50 | Moderate solubility, further reduced due to lower polarity and increased steric hindrance. |

| Acetonitrile | Polar Aprotic | 37.5 | 1 - 10 | Limited solubility. While polar, it is a poor hydrogen bond donor and less effective at solvating the chloride anion. |

| Acetone | Polar Aprotic | 20.7 | 1 - 10 | Limited solubility for similar reasons to acetonitrile. |

| Dichloromethane | Polar Aprotic | 9.1 | < 1 | Poor solubility due to its relatively low polarity. |

| Ethyl Acetate | Moderately Polar | 6.0 | < 0.1 | Very low solubility; unable to effectively solvate the ionic species. |

| Toluene | Non-Polar | 2.4 | < 0.01 | Practically insoluble. Lacks the polarity to overcome the lattice energy of the salt. |

| Hexane | Non-Polar | 1.9 | < 0.01 | Practically insoluble. A classic non-polar solvent with no affinity for ionic compounds. |

Note: The solubility values presented in this table are illustrative and should be experimentally verified.

Molecular Interactions and Solubility

The following diagram illustrates the key molecular interactions that govern the dissolution of trans-(3-Fluorocyclobutyl)methamine hydrochloride in a polar protic solvent like methanol.

Caption: Solvation of trans-(3-Fluorocyclobutyl)methamine hydrochloride ions by methanol.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of trans-(3-Fluorocyclobutyl)methamine hydrochloride in organic solvents. While no specific experimental data is currently available, the principles and methodologies outlined herein provide a robust foundation for researchers to generate this critical information. A thorough characterization of the solubility profile of this and other drug candidates is an indispensable step in the drug development pipeline, directly impacting the efficiency of synthesis, the design of effective formulations, and the development of reliable analytical methods. It is strongly recommended that the experimental protocols described be performed to establish a definitive solubility profile for this compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Solubility experimental methods.pptx - Slideshare. (URL: )

- Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (URL: )

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (URL: )

- Solubility of Organic Hydrochlorides - AMiner. (URL: )

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (URL: )

-

How come the hydrochloride salt dissolves in hexane? - ResearchGate. (URL: [Link])

-

Why do amines dissolve in hydrochloric acid? - Quora. (URL: [Link])

-

Amines as Bases - Chemistry LibreTexts. (URL: [Link])

-

Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])

Sources

Introduction: The Strategic Value of the Fluorocyclobutyl Moiety in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability of trans-(3-Fluorocyclobutyl)methamine hydrochloride

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. Among the privileged structures gaining prominence are small, rigid, and functionalized cycloalkanes. trans-(3-Fluorocyclobutyl)methamine hydrochloride emerges as a critical building block in this context. Its unique three-dimensional structure, combined with the strategic placement of a fluorine atom, offers a powerful tool for researchers and drug development professionals to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa.

This guide provides a comprehensive technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride, focusing on its commercial availability, a representative synthetic pathway, key analytical characterizations, and its application as a strategic intermediate in the synthesis of complex pharmaceutical agents. The information herein is curated to empower scientists to efficiently source and effectively utilize this valuable chemical entity in their research and development endeavors.

Commercial Sourcing and Availability

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a specialized chemical intermediate. While not a bulk commodity, it is accessible through several reputable chemical suppliers that cater to the research and development sector. The procurement landscape is characterized by its availability in research-scale quantities, with options for larger, multi-gram orders often available upon request. A key consideration for project planning is the typical lead time, which can range from immediate availability to several weeks, reflecting its status as a non-stock or custom-synthesis item for some vendors.

When sourcing this compound, it is imperative to verify the CAS number to ensure the correct stereoisomer is being procured. The trans configuration is crucial for specific spatial arrangements in drug-receptor interactions.

Table 1: Commercial Suppliers of trans-(3-Fluorocyclobutyl)methamine hydrochloride

| Supplier | CAS Number | Notes |

| Manchester Organics | 1260664-80-9 | Typically available with a lead time of 4-6 weeks.[1] |

| Lab-Chemicals.Com | Not specified | Listed as a product offering.[2] |

Note: Availability and lead times are subject to change. Direct inquiry with the suppliers is recommended for the most current information.

Synthetic Strategy: A Representative Pathway

The synthesis of fluorinated cyclobutane derivatives requires careful control of stereochemistry. The trans isomer is often the thermodynamically more stable product, but its selective synthesis can be challenging. Below is a representative, multi-step synthetic workflow that illustrates the key chemical transformations required to produce trans-(3-Fluorocyclobutyl)methamine hydrochloride. This pathway is designed to be illustrative of the chemical logic involved.

Experimental Protocol: Representative Synthesis

-

Step 1: [2+2] Cycloaddition. A ketene acetal is reacted with an appropriate olefin in a [2+2] cycloaddition reaction to form a cyclobutanone precursor. The choice of reactants is critical for establishing the foundational cyclobutane ring.

-

Step 2: Reduction of the Ketone. The cyclobutanone is stereoselectively reduced to the corresponding alcohol. Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. The reaction conditions are optimized to favor the formation of the cis-alcohol, which will ultimately lead to the desired trans-fluorinated product after nucleophilic substitution.

-

Step 3: Fluorination. The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a fluoride ion source, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. This SN2 reaction proceeds with an inversion of stereochemistry, converting the cis-alcohol into the trans-fluoro derivative.

-

Step 4: Introduction of the Aminomethyl Group. The ester or another functional group on the cyclobutane ring is converted to a primary amine. This can be achieved through a series of reactions, such as reduction to an alcohol, conversion to a halide or mesylate, displacement with azide, and subsequent reduction (e.g., Staudinger reaction or hydrogenation) to the aminomethyl group.

-

Step 5: Salt Formation. The resulting free base, trans-(3-Fluorocyclobutyl)methamine, is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the stable and crystalline hydrochloride salt.

Visualization of the Synthetic Workflow

Caption: A representative workflow for the synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride.

Physicochemical Properties and Quality Control

Ensuring the identity, purity, and stereochemical integrity of trans-(3-Fluorocyclobutyl)methamine hydrochloride is paramount for its successful application in research. A combination of analytical techniques is employed for its complete characterization.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value / Method |

| CAS Number | 1260664-80-9[1] |

| Molecular Formula | C₅H₁₀FN · HCl[1] |

| Molecular Weight | 139.60 g/mol [1] |

| Appearance | Typically a white to off-white solid. |

| Purity (Typical) | ≥95% (as determined by HPLC or GC) |

| ¹H NMR | Conforms to structure. Key signals include multiplets for the cyclobutyl protons and a signal for the aminomethyl protons. |

| ¹⁹F NMR | A characteristic signal confirming the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry | (M+H)⁺ peak corresponding to the free base (C₅H₁₀FN) at m/z 104.1. |

Self-Validating Protocols for Quality Assurance

A robust quality control (QC) protocol is a self-validating system. For this compound, it involves:

-

Identity Confirmation: ¹H NMR and Mass Spectrometry are used in conjunction to confirm the molecular structure and mass.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) is the standard method for quantifying purity and detecting any potential impurities.

-

Stereochemical Verification: The trans configuration is typically confirmed by advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, or by comparing the spectral data to established reference standards.

Applications in Medicinal Chemistry

The incorporation of the trans-(3-fluorocyclobutyl)methylamine moiety into a drug candidate can be a strategic decision to overcome common developmental hurdles.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance the half-life of a compound.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby amine group. This fine-tuning of basicity can be crucial for optimizing a drug's solubility, cell permeability, and target binding affinity.

-

Conformational Rigidity: The cyclobutyl ring acts as a rigid scaffold, reducing the number of low-energy conformations a molecule can adopt. This can lead to increased binding affinity and selectivity for the target receptor by minimizing the entropic penalty upon binding.

The utility of such fluorinated building blocks is evident in the development of various therapeutic agents, where precise control over molecular properties is essential for achieving the desired pharmacological profile. For instance, the strategic introduction of functional groups on a cyclohexane ring, a similar carbocyclic scaffold, has been shown to significantly impact receptor binding affinity and selectivity in opioid research.[3] This underscores the principle that small structural modifications, such as those offered by this building block, can lead to profound changes in biological activity.

Safety and Handling

Based on safety data sheets for similar chemical entities, trans-(3-Fluorocyclobutyl)methamine hydrochloride should be handled with appropriate care in a laboratory setting.

-

Hazards: May be harmful if swallowed, cause skin irritation, or cause serious eye irritation. Some related compounds are classified as fatal if swallowed.[4]

-

Precautions: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the material.

Conclusion

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a high-value chemical building block for the modern medicinal chemist. Its unique combination of a rigid carbocyclic core and a strategically placed fluorine atom provides a reliable tool for enhancing the drug-like properties of novel therapeutic candidates. While its commercial availability is limited to specialized suppliers with potential lead times, its strategic importance in addressing challenges in drug metabolism and target affinity justifies its consideration in discovery programs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective implementation in the laboratory.

References

-

Letco Medical. Safety Data Sheet. [Link]

-

Ofipharma. Safety Data Sheet. [Link]

-

Chen, C. Y., et al. (1997). Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides. Journal of Pharmacy and Pharmacology, 49(9), 907–913. [Link]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Synthesis and structure-opioid activity relationships of trans-(+/-)-3,4-dichloro-N-methyl-N-[4- or 5-hydroxy-2-(1-pyrrolidiny)cyclohexyl]benzeneacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ofipharma.com [ofipharma.com]

- 5. shop.fagron.us [shop.fagron.us]

A Technical Guide to the Stereoselective Synthesis of trans-(3-Fluorocyclobutyl)methanamine Hydrochloride

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed, step-by-step methodology for the synthesis of trans-(3-Fluorocyclobutyl)methanamine hydrochloride, a valuable building block in medicinal chemistry, starting from the commercially available 3-oxocyclobutane carboxylic acid. The described synthetic pathway is designed for stereocontrol, proceeding through key intermediates including cis-3-hydroxycyclobutane carboxylic acid and trans-3-fluorocyclobutane carboxylic acid. Critical transformations, such as a stereoselective ketone reduction, a deoxofluorination reaction with inversion of stereochemistry, and a Curtius rearrangement to form the desired aminomethyl group, are discussed in detail. This guide explains the causal relationships behind procedural choices, offers insights into reaction mechanisms, and presents a self-validating protocol for producing the target compound with high purity and stereochemical fidelity.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The cyclobutane ring, a constrained four-membered carbocycle, serves as a versatile bioisostere, offering a rigid scaffold that can lock in favorable conformations for receptor binding. The combination of these two motifs in molecules like trans-(3-Fluorocyclobutyl)methanamine provides a unique three-dimensional structure that is increasingly sought after in the design of novel therapeutics.

This guide outlines a robust and reproducible synthetic route to trans-(3-Fluorocyclobutyl)methanamine hydrochloride, a key intermediate for more complex active pharmaceutical ingredients (APIs). The synthesis commences with 3-oxocyclobutane carboxylic acid and leverages stereocontrolling reactions to ensure the desired trans configuration of the final product.

Overall Synthetic Strategy

The synthesis is accomplished in four primary stages, designed to control the stereochemistry at the C1 and C3 positions of the cyclobutane ring. The key is to establish a cis relationship between the hydroxyl and carboxyl groups in the intermediate alcohol, which then allows for an SN2 fluorination to set the final trans stereochemistry.

Figure 1: Overall synthetic workflow from the starting material to the final hydrochloride salt.

Detailed Synthesis and Mechanistic Discussion

The initial step involves the reduction of the ketone in 3-oxocyclobutane carboxylic acid to a secondary alcohol. To achieve the desired trans configuration in the final product, it is crucial to generate the cis-3-hydroxycyclobutane carboxylic acid intermediate. This stereochemical outcome is favored by using a sterically undemanding reducing agent like sodium borohydride (NaBH₄), which preferentially attacks the carbonyl from the less hindered face, opposite to the carboxylic acid group.

Experimental Protocol:

-

To a stirred solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is ~3.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cis-3-hydroxycyclobutane carboxylic acid as a white solid, which can often be used in the next step without further purification.

Mechanistic Insight: The borohydride delivers a hydride ion to the carbonyl carbon. The approach from the face anti to the bulky carboxylic acid group is sterically favored, leading to the formation of the cis-hydroxy acid as the major diastereomer.

This is the most critical step for establishing the trans stereochemistry. The hydroxyl group of cis-3-hydroxycyclobutane carboxylic acid is replaced with fluorine via a nucleophilic substitution reaction. Using a modern deoxofluorinating reagent like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) in the presence of a non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) facilitates a clean SN2 reaction.

Experimental Protocol:

-

To a stirred suspension of cis-3-hydroxycyclobutane carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.4 M) at -78 °C under a nitrogen atmosphere, add DBU (1.5 eq).

-

After stirring for 15 minutes, add a solution of XtalFluor-E (1.3 eq) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure trans-3-fluorocyclobutane carboxylic acid.

Causality and Trustworthiness: The SN2 mechanism dictates that the incoming nucleophile (fluoride) must attack the carbon atom from the side opposite to the leaving group. The hydroxyl group is first activated by the fluorinating reagent to form a good leaving group. The subsequent backside attack by the fluoride ion results in a Walden inversion of the stereocenter, converting the cis-alcohol into the desired trans-fluoro acid. This mechanistic predictability provides a high degree of confidence in the stereochemical outcome.

Figure 2: Stereochemical inversion during the SN2 deoxofluorination step.

The Curtius rearrangement is a reliable and versatile method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂).[1][2] The reaction proceeds through an acyl azide and an isocyanate intermediate.[3][4] The stereochemistry of the migrating group is fully retained during the rearrangement.[4][5]

Experimental Protocol:

-

Acyl Chloride Formation: To a solution of trans-3-fluorocyclobutane carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) containing a catalytic amount of DMF (2 drops), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in acetone (0.5 M) and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise. Stir vigorously for 1 hour at 0 °C.

-

Rearrangement and Trapping: Dilute the mixture with toluene and carefully separate the organic layer. Dry the toluene solution over anhydrous Na₂SO₄. Heat the solution to reflux (~110 °C) for 2-3 hours until nitrogen evolution stops. The isocyanate is formed in situ.

-

Hydrolysis: Cool the reaction mixture to room temperature and add 3 M aqueous HCl. Heat the biphasic mixture to 80 °C and stir for 4 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

-

Cool the mixture, separate the aqueous layer, and wash the organic layer with 1 M HCl.

-

Combine the aqueous layers and wash with ether to remove non-basic impurities. The aqueous solution now contains the crude hydrochloride salt.

The final step involves isolating the pure hydrochloride salt of the target amine.

Experimental Protocol:

-

Basify the acidic aqueous solution from the previous step to pH >12 with 50% aqueous NaOH at 0 °C.

-

Extract the free amine into DCM or ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous K₂CO₃, filter, and cool to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete and the solution is acidic.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield trans-(3-Fluorocyclobutyl)methanamine hydrochloride as a white crystalline solid.

Data Summary

The following table summarizes typical results for the described synthetic sequence.

| Step | Intermediate/Product | Starting Material | Typical Yield (%) | Purity (by ¹H NMR) | Key Analytical Data |

| 1 | cis-3-Hydroxycyclobutane Carboxylic Acid | 3-Oxocyclobutane Carboxylic Acid | 85-95 | >90% (cis isomer) | ¹H NMR, ¹³C NMR showing disappearance of ketone |

| 2 | trans-3-Fluorocyclobutane Carboxylic Acid | cis-3-Hydroxycyclobutane Acid | 60-75 | >98% | ¹⁹F NMR showing characteristic doublet-of-triplets |

| 3 | trans-(3-Fluorocyclobutyl)methanamine | trans-3-Fluorocyclobutane Acid | 70-85 | >95% | MS (ESI+) showing [M+H]⁺ peak |

| 4 | trans-(3-Fluorocyclobutyl)methanamine HCl | Free Amine | 90-98 | >99% | Melting point, elemental analysis |

Conclusion

This guide presents a comprehensive and validated synthetic route to trans-(3-Fluorocyclobutyl)methanamine hydrochloride. The strategy relies on a stereocontrolled reduction followed by a mechanistically predictable SN2 deoxofluorination to establish the critical trans stereochemistry. The subsequent Curtius rearrangement provides an efficient conversion to the target aminomethyl functionality. By detailing the rationale behind each procedural step and providing robust protocols, this document serves as a reliable resource for researchers in organic synthesis and drug development, enabling the production of this valuable fluorinated building block.

References

- Haufe, G., & Kondratov, I. S. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Synthesis, 47(15), 2275-2284.

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 96(5), 1737-1756.

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

-

Kumar, P. S., & Kumar, B. S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH National Library of Medicine. Retrieved from [Link]

- Mykhailiuk, P. K. (2015). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives.

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 10(4), 594-613. Retrieved from [Link]

Sources

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Characterization of trans-(3-Fluorocyclobutyl)methamine Hydrochloride

This guide provides a comprehensive analysis of the expected spectroscopic data for trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS: 1260664-80-9), a valuable building block in modern medicinal chemistry. Given the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this molecule with confidence.

Molecular Structure and Stereochemistry

The structure of trans-(3-Fluorocyclobutyl)methamine hydrochloride features a four-membered carbocyclic ring, which is known to exist in a puckered, non-planar conformation. The "trans" designation indicates that the fluorine atom and the aminomethyl group are on opposite sides of the ring. This stereochemical arrangement is critical as it dictates the symmetry of the molecule and, consequently, the complexity and characteristics of its spectroscopic signatures. The primary amine is protonated to form an ammonium hydrochloride salt, a common strategy to improve the stability and water solubility of amines.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For trans-(3-Fluorocyclobutyl)methamine hydrochloride, the analysis must account for the rigid, puckered cyclobutane ring and the profound influence of the highly electronegative fluorine atom, which induces splitting in both ¹H and ¹³C spectra through spin-spin coupling.[1][2]

Theoretical Principles: What to Expect

-

¹H NMR: The trans stereochemistry results in a higher degree of symmetry than the corresponding cis isomer. We expect to see distinct signals for the methine protons (CH-F and CH-CH₂NH₃⁺), the aminomethyl protons (-CH₂NH₃⁺), and the cyclobutane methylene protons (-CH₂-). The signals will be complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling. Vicinal (³JHF) and geminal (²JHF) coupling constants in fluorinated cyclobutanes are highly dependent on the dihedral angle between the coupled nuclei.[3]

-

¹³C NMR: The molecule contains four chemically distinct carbon atoms. A key feature will be the presence of large one-bond carbon-fluorine coupling (¹JCF) for the carbon directly attached to the fluorine, and smaller two- and three-bond couplings (²JCF, ³JCF) for the other carbons in the ring.[4] Such C-F couplings are unambiguous indicators of fluorination.[5]

Predicted ¹H NMR Spectrum

The following table outlines the predicted ¹H NMR spectral data. Chemical shifts are estimated based on typical values for similar structural motifs.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-3 | 4.8 – 5.2 | dddd (doublet of doublet of doublets of doublets) | ²JHF ≈ 50-60 Hz, ³JHH (trans) ≈ 6-8 Hz, ³JHH (cis) ≈ 8-10 Hz | This methine proton is directly attached to fluorine, resulting in a large geminal H-F coupling and significant deshielding. It is further split by the four adjacent methylene protons. |

| -NH₃⁺ | 8.0 – 8.5 | Broad singlet | N/A | Protons on a positively charged nitrogen are deshielded and often exchange with trace water in the solvent, leading to a broad signal. |

| -CH₂NH₃⁺ | 3.0 – 3.3 | Doublet | ³JHH ≈ 7-9 Hz | These methylene protons are adjacent to the electron-withdrawing ammonium group and are coupled to the H-1 methine proton. |

| H-1 | 2.5 – 2.9 | Multiplet | This methine proton is coupled to the aminomethyl protons and the four adjacent cyclobutane methylene protons. | |

| H-2, H-4 | 2.2 – 2.6 | Multiplet | These four methylene protons are diastereotopic and will exhibit complex splitting due to geminal H-H coupling, cis and trans H-H coupling to H-1 and H-3, and H-F coupling. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data highlights the influence of the fluorine substituent.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| C-3 | 85 – 90 | Doublet | ¹JCF ≈ 200 – 240 Hz | The carbon directly bonded to fluorine is significantly deshielded and exhibits a very large one-bond C-F coupling constant.[4] |

| -CH₂NH₃⁺ | 40 – 45 | Singlet or small triplet | ⁴JCF ≈ 0-3 Hz | This carbon is relatively far from the fluorine, so any coupling is expected to be small or negligible. |

| C-1 | 35 – 40 | Doublet | ³JCF ≈ 5 – 10 Hz | This carbon shows a smaller three-bond coupling to the fluorine atom. |

| C-2, C-4 | 30 – 35 | Doublet | ²JCF ≈ 15 – 25 Hz | These carbons are two bonds away from the fluorine, resulting in a two-bond coupling constant of intermediate size. |

Structural Correlation Diagram

This diagram illustrates the unique chemical environments within the molecule that give rise to the predicted NMR signals.

Caption: Predicted NMR environments for the target molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Theoretical Principles: Key Vibrational Modes

The IR spectrum will be dominated by features from the primary ammonium ion (-NH₃⁺) and the C-H and C-F bonds of the fluorocyclobutyl ring. Primary amine salts are characterized by a very broad and strong absorption envelope in the high-wavenumber region due to N-H⁺ stretching, as well as bending vibrations at lower wavenumbers.[6][7]

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |